

KEAP1 co-mutation primary resistance sotorasib adagrasib

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Compound Focus: KRAS G12C inhibitor 43

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Frequently Asked Questions (FAQs)

- **Q1: What is the clinical impact of KEAP1 co-mutations in KRAS^{G12C}-mutant NSCLC?**
 - **A:** KEAP1 co-mutations are a major negative prognostic factor and a key biomarker of primary resistance to KRAS-G12C inhibitor (KRAS G12Ci) monotherapy (sotorasib and adagrasib). Patients with KEAP1-mutated (KEAP1^{MUT}) tumors experience significantly shorter Progression-Free Survival (PFS) and Overall Survival (OS) compared to those with KEAP1 wild-type (KEAP1^{WT}) tumors [1] [2] [3]. These co-mutations are closely associated with early disease progression.
- **Q2: What is the biological mechanism behind KEAP1-mediated resistance?**
 - **A:** KEAP1 is a component of an E3 ubiquitin ligase complex that normally targets the transcription factor NRF2 for degradation. Mutations in KEAP1 lead to its inactivation, resulting in the constitutive stabilization and accumulation of NRF2 [4]. Aberrant NRF2 activation drives the transcription of a wide array of cytoprotective genes, promoting resistance to oxidative stress and anticancer drugs, and contributing to metabolic reprogramming in cancer cells [4]. Experimental models show that KEAP1 knockout in KRAS^{G12C} mutant cells leads to significant enrichment of pathways related to extracellular matrix organization and cell adhesion, which are associated with resistance [1].
- **Q3: Are there other co-alterations that impact KRAS G12Ci efficacy?**

- **A:** Yes, in addition to KEAP1, co-alterations in other tumor suppressor genes like SMARCA4 and CDKN2A have also been independently associated with inferior clinical outcomes to KRAS G12Ci monotherapy [2]. Furthermore, activation of the PI3K-AKT-mTOR pathway has been identified as a key bypass resistance mechanism, both in primary and acquired resistance settings [5].

Clinical Evidence at a Glance

The tables below summarize key quantitative data from recent studies.

Table 1: Impact of KEAP1 Status on Clinical Outcomes with KRAS G12Ci Therapy

Study Cohort	Patient Population	KEAP1 ^{WT} mPFS (months)	KEAP1 ^{MUT} mPFS (months)	KEAP1 ^{WT} mOS (months)	KEAP1 ^{MUT} mOS (months)	Citation
Combined CB100/CB200	Sotorasib-treated NSCLC	Not Reached	5.72	Not Reached	10.7	[3]
Multi-Center Retrospective	Sotorasib/Adagrasib- treated NSCLC (N=424)	5.5	4.3	11.4	7.8	[2]

Table 2: Impact of KEAP1 Knockout on IC50 of KRAS G12C Inhibitors in NCI-H358 Cells [1]

KRAS G12C Inhibitor	IC50 in Control Cells (nM)	IC50 in KEAP1-KO Cells (nM)	P-value
AMG510 (Sotorasib)	27.78	Increased significantly	< 0.0001
MRTX849 (Adagrasib)	116.9	Increased significantly	< 0.0001
JAB-21822	118.7	Increased significantly	< 0.0001

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Generating KEAP1 Knockout Cells to Study Primary Resistance [1]

Objective: To create an isogenic cell line model for investigating KEAP1-mediated resistance to KRAS G12C inhibitors.

- **sgRNA Design:** Design a custom sgRNA sequence targeting the KEAP1 gene (e.g., TGACAGCACCGTTCATGACG).
- **Vector Construction:** Clone the sgRNA into a lentiviral sgRNA expression vector (e.g., pLV_hU6-sgRNA-sgRNA_backbone-hef1a-mScarlet).
- **Lentiviral Production:** Produce lentiviral particles containing the KEAP1-sgRNA construct.
- **Cell Transduction:** Transduce the KRAS^{G12C} mutant cell line (e.g., NCI-H358) with the lentivirus.
- **Cell Sorting:** Isolate successfully transduced cells by Fluorescence-Activated Cell Sorting (FACS) based on the fluorescent marker (e.g., mScarlet).
- **Clone Generation:** Culture the sorted cells to generate separate single-cell clones.
- **Validation:** Confirm KEAP1 knockout at the protein level using Western Blotting.

Protocol 2: Drug Sensitivity Assay (CCK-8) [1]

Objective: To quantitatively assess the change in sensitivity to KRAS G12C inhibitors after genetic manipulation.

- **Cell Seeding:** Seed control (wild-type) and KEAP1-knockout cells in a 96-well plate.
- **Drug Treatment:** Treat the cells with a range of concentrations of KRAS G12C inhibitors (e.g., AMG510, MRTX849, JAB-21822).
- **Incubation:** Incubate for a predetermined period (e.g., 72 hours).
- **Viability Measurement:** Add the CCK-8 reagent. The amount of formazan dye generated by cellular dehydrogenases is proportional to the number of living cells.
- **Absorbance Reading:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis in appropriate software.

Protocol 3: Pathway Enrichment Analysis [1]

Objective: To identify biological pathways altered in resistant cells.

- **RNA Sequencing:** Perform transcriptomic profiling (RNA-Seq) on KEAP1-knockout and control cells.
- **Differential Expression:** Identify differentially expressed genes (DEGs).
- **Bioinformatics Analysis:** Submit the list of DEGs to functional enrichment analysis using databases and tools such as:
 - **Gene Ontology (GO)**
 - **Kyoto Encyclopedia of Genes and Genomes (KEGG)**

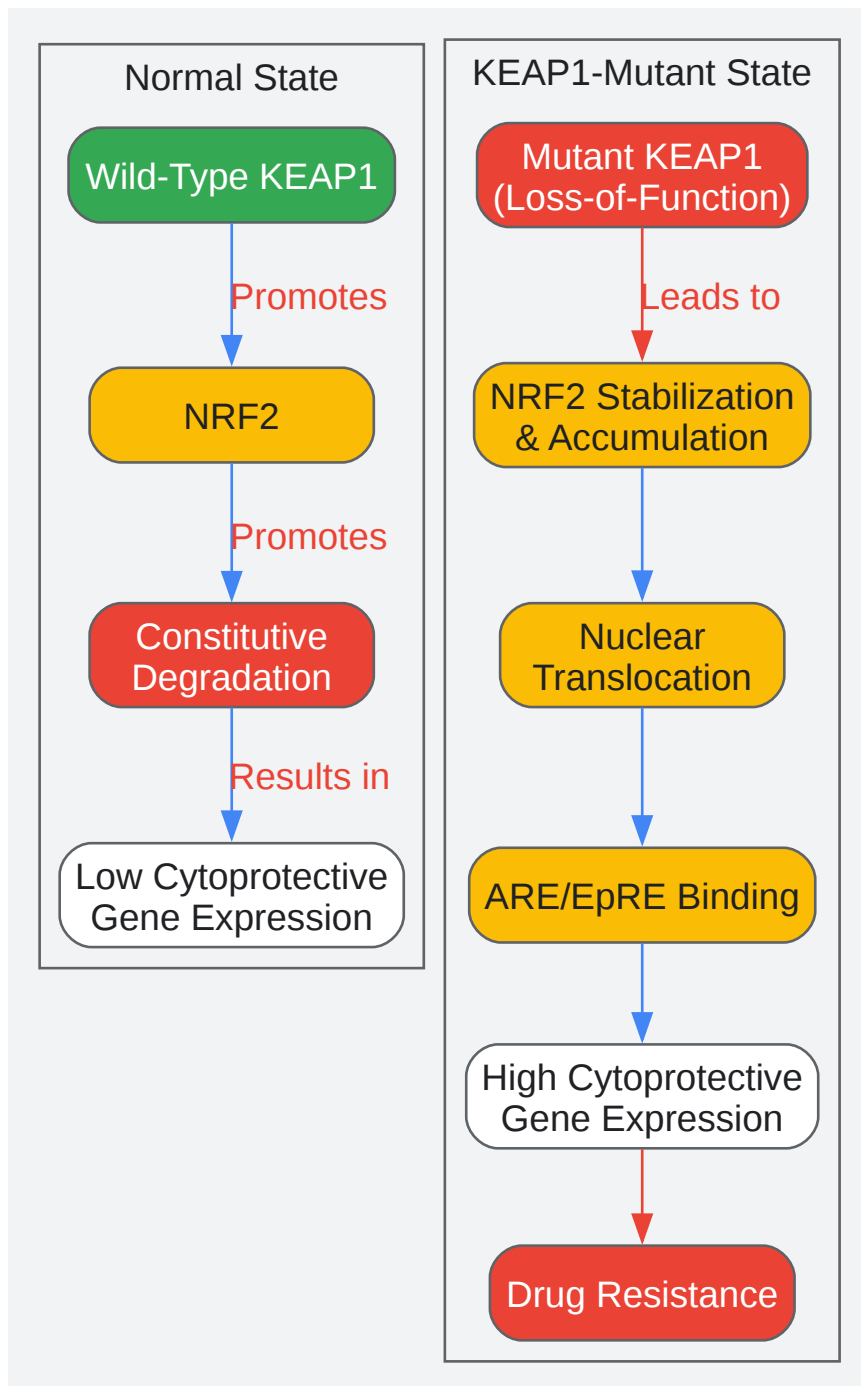
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Signaling Pathways & Workflows

The following diagrams, generated with Graphviz, illustrate the core mechanisms and experimental workflows.

Diagram 1: KEAP1-NRF2 Pathway in Resistance

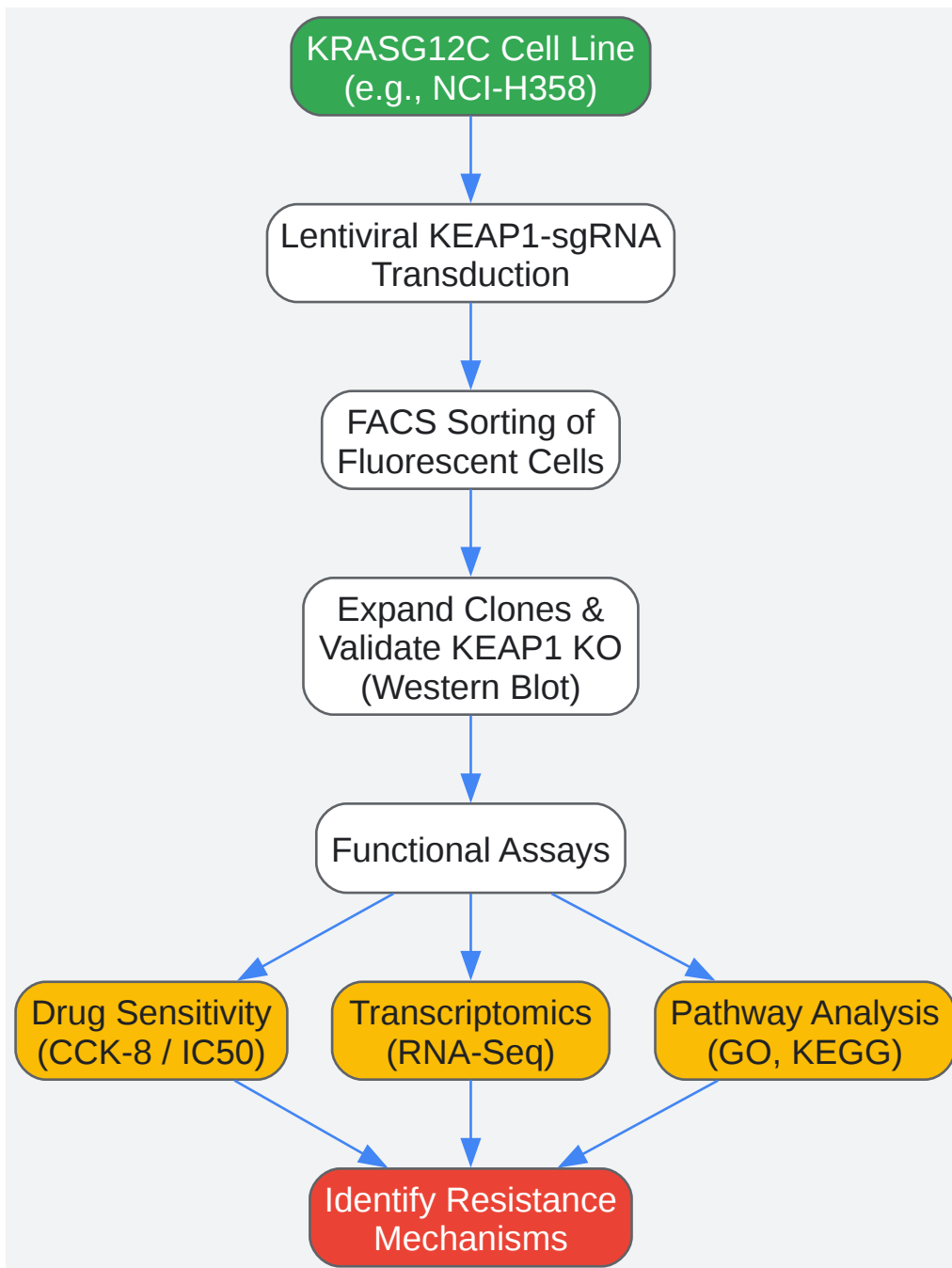
This diagram shows the molecular mechanism of the KEAP1-NRF2 pathway under normal conditions and when mutated, leading to drug resistance.



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Diagram 2: Experimental Workflow for Validating KEAP1 Role

This diagram outlines the key steps for generating and validating a KEAP1-knockout model to study resistance.



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Suggested Therapeutic Strategies

Current research suggests several strategies to overcome KEAP1-mediated resistance:

- **Alternative Therapeutic Approaches:** The presence of a KEAP1 mutation is a strong indicator that patients may not derive long-term benefit from KRAS G12Ci monotherapy and should be considered

for alternative or combination strategies upfront [1] [3].

- **Targeting NRF2 Directly:** The NRF2 pathway itself is a potential therapeutic target. The development of NRF2 inhibitors could, in theory, counteract the effects of KEAP1 loss, though this approach is not yet clinically established [4].
- **Targeting Bypass Pathways:** Combining KRAS G12Ci with inhibitors of other resistance pathways is a rational approach. For instance, combined inhibition of KRAS^{G12C} and the PI3K-mTOR pathway has been shown to overcome both acquired and primary resistance in preclinical models [5].

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